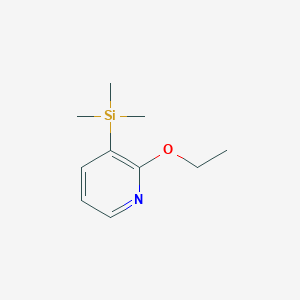

2-Ethoxy-3-trimethylsilanyl-pyridine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives containing both oxygen and silicon substituents. The primary International Union of Pure and Applied Chemistry name is (2-ethoxypyridin-3-yl)-trimethylsilane, which precisely indicates the positions and nature of the substituents on the pyridine ring. This nomenclature system prioritizes the pyridine core structure as the parent compound, with the ethoxy group at position 2 and the trimethylsilyl group at position 3.

The Chemical Abstracts Service registry number 782479-88-3 serves as the unique identifier for this compound in chemical databases and literature. The Chemical Abstracts Service indexing system employs the name "Pyridine, 2-ethoxy-3-(trimethylsilyl)-" as the preferred nomenclature, following Chemical Abstracts Service conventions that place the parent heterocycle first, followed by the substituents in order of their position numbers. This systematic approach ensures consistent identification across scientific literature and commercial databases.

The molecular formula C10H17NOSi reflects the precise atomic composition, with the molecular weight calculated as 195.33 daltons. The compound's structural identity is further confirmed through its Simplified Molecular Input Line Entry System notation: CCOc1ncccc1Si(C)C, which provides a linear representation of the molecular structure. The International Chemical Identifier key NSPOWJNYYMMVBR-UHFFFAOYSA-N serves as an additional unique identifier that facilitates database searches and structural verification.

Table 1: Systematic Nomenclature and Registry Information

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 782479-88-3 |

| International Union of Pure and Applied Chemistry Name | (2-ethoxypyridin-3-yl)-trimethylsilane |

| Chemical Abstracts Service Index Name | Pyridine, 2-ethoxy-3-(trimethylsilyl)- |

| Molecular Formula | C10H17NOSi |

| Molecular Weight | 195.33 g/mol |

| Simplified Molecular Input Line Entry System | CCOc1ncccc1Si(C)C |

| International Chemical Identifier Key | NSPOWJNYYMMVBR-UHFFFAOYSA-N |

| MDL Number | MFCD06659011 |

Structural Isomerism and Tautomeric Considerations

The structural analysis of this compound reveals important considerations regarding potential isomerism and tautomeric behavior within the pyridine framework. The compound's substitution pattern creates a unique electronic environment that influences both its chemical reactivity and potential for structural variations. The ethoxy group at position 2 and the trimethylsilyl group at position 3 create an asymmetric substitution pattern that eliminates rotational symmetry in the molecule.

Unlike simple hydroxypyridine derivatives that exhibit well-documented lactam-lactim tautomerism, this compound does not display comparable tautomeric equilibria due to the ethoxy substitution rather than a free hydroxyl group. The ethoxy moiety forms a stable ether linkage with the pyridine ring that prevents the proton transfer mechanisms typically associated with hydroxypyridine tautomerism. This structural characteristic distinguishes the compound from related hydroxypyridine systems where keto-enol tautomerism significantly influences chemical behavior and physical properties.

The trimethylsilyl substituent at position 3 introduces additional steric and electronic considerations that affect the compound's overall structural stability. Silicon-carbon bonds in organometallic compounds exhibit different electronic characteristics compared to carbon-carbon bonds, contributing to altered electron density distribution around the pyridine ring. The trimethylsilyl group's bulk and electron-donating properties influence the reactivity of adjacent positions on the aromatic system, potentially affecting substitution reactions and coordination behavior.

Conformational analysis reveals that the ethoxy group can adopt different rotational conformations around the carbon-oxygen bond connecting it to the pyridine ring. These conformational differences, while not constituting true structural isomers, can influence intermolecular interactions and crystal packing arrangements. The trimethylsilyl group, due to its tetrahedral geometry around silicon, maintains a relatively fixed spatial orientation that contributes to the compound's overall three-dimensional structure.

Table 2: Structural Analysis Parameters

| Structural Feature | Characteristic |

|---|---|

| Substitution Pattern | 2-ethoxy, 3-trimethylsilyl |

| Tautomeric Behavior | Non-tautomeric (stable ether linkage) |

| Rotational Symmetry | Asymmetric |

| Silicon-Carbon Bond Character | Covalent with partial ionic character |

| Conformational Flexibility | Limited to ethoxy rotation |

| Electronic Distribution | Modified by electron-donating substituents |

Comparative Analysis of Alternative Naming Conventions

The nomenclature of this compound demonstrates the complexity inherent in naming organometallic heterocyclic compounds, with multiple valid naming systems employed across different scientific disciplines and commercial applications. The International Union of Pure and Applied Chemistry system provides the most systematic approach, emphasizing the functional group hierarchy and positional specificity that characterizes modern chemical nomenclature standards.

Alternative naming conventions found in chemical literature include "2-Ethoxy-3-(trimethylsilyl)pyridine," which follows a more descriptive approach by explicitly stating the trimethylsilyl group in parentheses. This variation maintains clarity while slightly modifying the presentation format. Commercial suppliers often employ simplified names such as "this compound," using the older "silanyl" terminology rather than the more contemporary "silyl" designation.

European chemical databases and suppliers frequently utilize the name "2-Éthoxy-3-(triméthylsilyl)pyridine" in French nomenclature systems, while German sources employ "2-Ethoxy-3-(trimethylsilyl)pyridin" without the final "e". These linguistic variations reflect regional naming preferences while maintaining the essential structural information required for compound identification.

Propriétés

IUPAC Name |

(2-ethoxypyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPOWJNYYMMVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592078 | |

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782479-88-3 | |

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally involves:

- Introduction of the ethoxy group at the 2-position of the pyridine ring.

- Installation of the trimethylsilanyl group at the 3-position, typically via organometallic intermediates such as Grignard or lithium reagents.

- Use of protecting groups or selective reaction conditions to avoid side reactions.

Stepwise Preparation Approach

Based on the synthesis of related organosilicon compounds and pyridine derivatives, the preparation can be broken down into the following key steps:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-ethoxypyridine intermediate | Reaction of pyridine derivatives with ethoxylation agents under controlled conditions | 2-Ethoxypyridine or suitable precursor |

| 2 | Formation of organometallic intermediate at 3-position | Treatment with Grignard reagent or butyllithium to generate 3-lithiated or 3-magnesium pyridine species | Reactive intermediate for silylation |

| 3 | Introduction of trimethylsilanyl group | Reaction with trimethylchlorosilane or related silylating agents | Formation of this compound |

| 4 | Purification and isolation | Distillation, recrystallization, or chromatography | High purity final product |

Detailed Synthetic Procedure from Patent Literature

A closely related synthetic method for organosilicon ethoxymethyl chlorides (which can be adapted for pyridine derivatives) involves:

- Reacting bromoethanol with paraformaldehyde in an ice-salt bath (~10 °C).

- Passing hydrogen chloride gas or adding trimethylchlorosilane slowly, maintaining temperature below 25 °C.

- Isolation of intermediate with >99% purity by distillation.

- Formation of Grignard reagent from the intermediate in tetrahydrofuran (THF) at ~50 °C.

- Slow addition of trimethylchlorosilane under reflux for 4 hours.

- Cooling and precipitation under controlled temperature (<40 °C), followed by alcohol addition to remove impurities.

- Final distillation to obtain the pure silylated product.

This method highlights the importance of temperature control, slow reagent addition, and purification steps to achieve high purity and yield.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis: Modified Bohlmann-Rahtz reactions allow the synthesis of polysubstituted pyridines by combining 1,3-dicarbonyl compounds, ammonia, and alkynones without acid catalysts. While this method is more general for pyridines, it can be adapted for functionalized derivatives.

Catalytic Silylation: Reaction of pyridine derivatives with trimethylchlorosilane in the presence of catalysts such as platinum complexes at 60-80 °C for 12-24 hours can yield silylated pyridines. This method is used industrially for related compounds like 3-[2-(trimethoxysilyl)ethyl]pyridine and can be adapted for trimethylsilanyl derivatives.

Research Findings and Data Analysis

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Grignard + trimethylchlorosilane (Patent method) | >90% | >99% | Requires strict temperature control and slow addition |

| One-pot Bohlmann-Rahtz modification | 60-80% | Moderate | More suited for polysubstituted pyridines, less selective for silyl groups |

| Catalytic silylation with Pt catalyst | 70-85% | High | Longer reaction times, catalyst cost considerations |

Reaction Conditions Impact

- Temperature control is critical to prevent side reactions and decomposition.

- Use of dry, inert atmosphere (argon or nitrogen) is standard to avoid moisture-sensitive intermediates.

- Slow addition of silylating agents improves selectivity and yield.

- Purification by distillation or recrystallization is necessary to remove unreacted reagents and byproducts.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-based silylation | Bromoethanol, paraformaldehyde, Grignard reagent, trimethylchlorosilane | 0-50 °C, reflux, inert atmosphere | High purity, scalable | Multi-step, sensitive to moisture |

| One-pot Bohlmann-Rahtz | 1,3-dicarbonyl, ammonia, alkynone | Mild heating, no acid catalyst | Simple, fewer steps | Less selective for silyl groups |

| Catalytic silylation | Pyridine derivative, trimethylchlorosilane, Pt catalyst | 60-80 °C, 12-24 h | Industrially viable, catalyst reusable | Catalyst cost, longer reaction time |

Analyse Des Réactions Chimiques

2-Ethoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

2-Ethoxy-3-trimethylsilanyl-pyridine is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds and heterocycles.

Biology: It is used in the study of biological systems where organosilicon compounds are of interest.

Medicine: Research involving this compound explores its potential pharmacological properties and its role in drug development.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Activité Biologique

2-Ethoxy-3-trimethylsilanyl-pyridine (CAS No. 782479-88-3) is an organosilicon compound that has garnered attention for its potential biological activity. With a molecular formula of C10H17NOSi and a molecular weight of 195.33 g/mol, this compound serves as a building block in various chemical syntheses and has implications in biological research and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions in an organic solvent like acetonitrile. This process yields the desired product, which can be purified through recrystallization or column chromatography.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as a nucleophile or electrophile in various organic transformations, influencing enzyme activity and receptor interactions depending on the context of its application. Understanding these mechanisms is crucial for elucidating its pharmacological potential .

Biological Applications

Research indicates that this compound has potential applications in several areas:

- Medicinal Chemistry : Investigations into its pharmacological properties suggest it could play a role in drug development, particularly for compounds targeting specific enzymes or receptors.

- Biological Systems : The compound is studied for its interactions within biological systems where organosilicon compounds are relevant, potentially influencing cellular processes or pathways .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Isopropoxy-3-trimethylsilanyl-pyridine | Isopropoxy group instead of ethoxy | Potentially similar biological activities |

| 2-(Trimethylsilyl)ethynyl-pyridin-3-ol | Hydroxyl group addition | Enhanced solubility and reactivity |

| 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine | Dimethoxymethyl group | Varied biological activities due to structural differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.